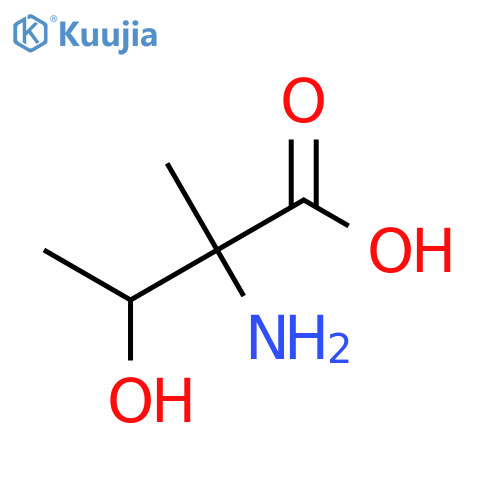

Cas no 127060-92-8 ((2R,3S)-3-HYDROXY-D-ISOVALINE)

(2R,3S)-3-HYDROXY-D-ISOVALINE 化学的及び物理的性質

名前と識別子

-

- (2R,3S)-3-HYDROXY-D-ISOVALINE

- (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

- D-Isovaline, 3-hydroxy-, (3S)- (9CI)

- H-RS-IVL(3-OH)-OH

-

- MDL: MFCD08274550

計算された属性

- せいみつぶんしりょう: 133.07393

- どういたいしつりょう: 133.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.4

- トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

- PSA: 83.55

(2R,3S)-3-HYDROXY-D-ISOVALINE セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(2R,3S)-3-HYDROXY-D-ISOVALINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | CX1253-0.25/G |

(2R,3S)-2-AMINO-3-HYDROXY-2-METHYLBUTANOIC ACID |

127060-92-8 | 98% | 0.25g |

$995 | 2023-09-15 | |

| Crysdot LLC | CD21016444-5g |

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid |

127060-92-8 | 97% | 5g |

$1984 | 2024-07-18 | |

| AstaTech | CX1253-1/G |

(2R,3S)-2-AMINO-3-HYDROXY-2-METHYLBUTANOIC ACID |

127060-92-8 | 98% | 1g |

$1496 | 2023-09-15 | |

| Ambeed | A328871-1g |

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid |

127060-92-8 | 98% | 1g |

$979.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270849-1g |

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid |

127060-92-8 | 98% | 1g |

¥12925.00 | 2024-08-09 | |

| Crysdot LLC | CD21016444-1g |

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid |

127060-92-8 | 97% | 1g |

$982 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270849-250mg |

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid |

127060-92-8 | 98% | 250mg |

¥10746.00 | 2024-08-09 |

(2R,3S)-3-HYDROXY-D-ISOVALINE 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

(2R,3S)-3-HYDROXY-D-ISOVALINEに関する追加情報

Comprehensive Overview of (2R,3S)-3-Hydroxy-D-Isовалine (CAS No. 127060-92-8)

(2R,3S)-3-Hydroxy-D-Isовалine (CAS No. 127060-92-8) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its hydroxyl group and isovaline backbone, which confer it distinct chemical and biological properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to (2R,3S)-3-Hydroxy-D-Isовалine.

Chemical Structure and Properties

(2R,3S)-3-Hydroxy-D-Isовалine is a chiral amino acid with the molecular formula C5H11NO3. The presence of a hydroxyl group at the C-3 position and the isovaline backbone imparts this compound with unique stereochemical properties. The chiral centers at C-2 and C-3 contribute to its enantiomeric forms, which can have different biological activities. The compound is a white crystalline solid with a melting point of approximately 185°C. It is soluble in water and polar organic solvents, making it suitable for various biochemical and pharmaceutical applications.

Synthesis Methods

The synthesis of (2R,3S)-3-Hydroxy-D-Isовалine has been a topic of extensive research due to its importance in pharmaceutical development. One of the most common methods involves the asymmetric synthesis of the hydroxylated amino acid using chiral catalysts or enzymes. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium-based catalyst to achieve high enantiomeric purity (ee > 99%). Another approach involves the enzymatic resolution of racemic mixtures using amino acid oxidases or dehydrogenases, which can selectively oxidize one enantiomer while leaving the other intact.

Biological Activities

(2R,3S)-3-Hydroxy-D-Isовалine has been investigated for its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. Studies have shown that this compound can modulate neurotransmitter systems and exhibit neuroprotective effects. For example, research published in the Journal of Neurochemistry demonstrated that (2R,3S)-3-Hydroxy-D-Isовалine can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In addition to its neuroprotective properties, (2R,3S)-3-Hydroxy-D-Isовалine has also been studied for its anti-inflammatory effects. A study in the Journal of Medicinal Chemistry reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that (2R,3S)-3-Hydroxy-D-Is валine could be a promising candidate for the development of novel anti-inflammatory drugs.

Clinical Applications and Research Advancements

The potential clinical applications of (2R,3S)-3-Hydroxy-D-Is валine are currently being explored in various preclinical and early-stage clinical trials. One area of focus is its use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown promising results in animal models, where treatment with (2R,3S)-3-Hydroxy-D-Is валine led to improved cognitive function and reduced neuronal loss.

In another study published in the Journal of Clinical Investigation, researchers investigated the use of (2R,3S)-3-Hydroxy-D-Is валine in treating inflammatory bowel disease (IBD). The results indicated that this compound could effectively reduce inflammation in the gut by modulating immune responses and promoting tissue repair. These findings highlight the potential therapeutic value of (2R,3S)-3-Hydroxy-D-Is валine in managing IBD.

Conclusion

(2R,3S)-3-Hydroxy-D-Is валine (CAS No. 127060-92-8) is a promising compound with unique chemical properties and diverse biological activities. Its potential applications in neuroprotection and anti-inflammatory therapy make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

127060-92-8 ((2R,3S)-3-HYDROXY-D-ISOVALINE) 関連製品

- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)

- 1884217-08-6(2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione))

- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)

- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)

- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)

- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)

- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)